![molecular formula C23H20FN3O3S3 B2919545 Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate CAS No. 422299-32-9](/img/structure/B2919545.png)
Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Thiazole and pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in vitro against various bacterial and fungal pathogens. The process involves reactions with different reagents to produce derivatives with potential biological activities. Such compounds are part of ongoing research to develop new antimicrobial agents due to their effective inhibition of microbial growth (Wagnat W. Wardkhan et al., 2008; M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Inhibition of Glutaminase
Compounds with thiazolo[4,5-d]pyrimidinyl scaffolds have been investigated as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known GLS inhibitor, have been synthesized to improve drug-like properties, including solubility and potency, demonstrating the potential of these structures in oncology (K. Shukla et al., 2012).
Heterocyclic Compound Development
Research on the development of novel heterocyclic compounds containing sulfonamido moieties for antibacterial use highlights the versatility of thiazolo and pyrimidine frameworks. These compounds have been synthesized through reactions with various active methylene compounds, displaying significant antibacterial activities against several pathogens, underscoring the potential of these molecules in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Polymerization and Materials Science
In materials science, derivatives of thiazole and pyrimidine have been utilized in the synthesis of polymers and other materials with unique properties. For example, the electrochemical polymerization of thiophene derivatives in ionic liquids has been explored, indicating potential applications in electronics and nanotechnology (E. Naudin et al., 2002).
Anticancer and Biological Activities
The synthesis of novel thiazolo[3,2-a]pyrimidines has been pursued for their anti-inflammatory and antinociceptive activities, with some derivatives showing promising results in preclinical models. This research indicates the therapeutic potential of these compounds in treating inflammation and pain, with lower ulcerogenic activity compared to traditional NSAIDs (O. Alam et al., 2010).
properties
IUPAC Name |
ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S3/c1-3-14-5-9-16(10-6-14)26-20-19(33-23(26)31)21(29)27(17-11-7-15(24)8-12-17)22(25-20)32-13-18(28)30-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVYUVXTXNYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)OCC)C4=CC=C(C=C4)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate |
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